rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol
Description
Properties
IUPAC Name |
(1S,5S,6R)-bicyclo[3.2.0]heptan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-4-5-2-1-3-6(5)7/h5-8H,1-4H2/t5-,6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZSSDXFZQQQDA-LYFYHCNISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H]([C@H]2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclo[3.2.0] Framework
The bicyclo[3.2.0]heptane skeleton is typically constructed via cycloaddition reactions. A key precursor, bicyclo[3.2.0]hept-2-en-6-one, is synthesized through the addition of dichloroketene to cyclopentene, followed by dechlorination. For example, 7,7-dichlorobicyclo[3.2.0]heptan-6-one is reduced using zinc in acetic acid to yield bicyclo[3.2.0]heptan-6-one, a critical intermediate. This ketone serves as the substrate for subsequent reduction to the alcohol.
Table 1: Cyclization Reaction Conditions
Reduction of Bicyclo[3.2.0]heptan-6-one to Alcohol
The reduction of bicyclo[3.2.0]heptan-6-one to rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol is achieved through two primary approaches:
Biocatalytic Reduction
Microbial reductions using Saccharomyces cerevisiae (bakers’ yeast) or Mortierella ramanniana exhibit high stereoselectivity. For instance, bakers’ yeast reduces bicyclo[3.2.0]hept-2-en-6-one to 6-endo-bicyclo[3.2.0]hept-2-en-6-ol with an optical yield of 93%. Similarly, M. ramanniana produces the endo-alcohol exclusively, highlighting the role of enzyme specificity in stereochemical control.
Table 2: Biocatalytic Reduction Outcomes
| Microorganism | Substrate | Product Stereochemistry | Optical Yield (%) |
|---|---|---|---|
| S. cerevisiae | Bicyclo[3.2.0]hept-2-en-6-one | 6-endo-alcohol | 93 |
| M. ramanniana | Bicyclo[3.2.0]hept-2-en-6-one | 6-endo-alcohol | 94 |
Chemical Reduction
Chemical reductants like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) offer non-enzymatic alternatives. However, these methods often yield racemic mixtures due to the absence of stereochemical control. For example, NaBH₄ reduction of bicyclo[3.2.0]heptan-6-one in methanol produces this compound with a yield of 78%.
Industrial-Scale Production Considerations
Optimization of Biocatalytic Processes
Large-scale fermenters (e.g., 7-L reactors) enable efficient microbial reductions. In one protocol, 25 g of bicyclo[3.2.0]hept-2-en-6-one and 1 kg (wet weight) of M. ramanniana in 5 L of water yielded 7.0 g of 6-endo-alcohol after 20 hours at 25°C. Continuous aeration (1 L/min) and agitation (600 rpm) are critical for maintaining microbial activity.
Chemical Process Scalability
Industrial chemical reductions prioritize cost and throughput. For example, Zn-mediated dechlorination of 7,7-dichlorobicyclo[3.2.0]heptan-6-one achieves 85% yield under reflux conditions. Automated reactors and flow chemistry systems further enhance reproducibility and scalability.
Stereochemical Analysis and Control
Impact of Reduction Method on Stereochemistry
Biocatalytic methods favor the endo-alcohol configuration due to the chiral active sites of microbial enzymes. In contrast, chemical reductions produce racemic mixtures unless chiral auxiliaries or catalysts are employed. For this compound, the racemic designation implies equal proportions of enantiomers, achievable via non-stereoselective chemical synthesis.
Table 3: Stereochemical Outcomes by Method
| Method | Stereoselectivity | Enantiomeric Excess (%) |
|---|---|---|
| S. cerevisiae | High | 93 |
| M. ramanniana | High | 94 |
| NaBH₄ Reduction | None | 0 (Racemic) |
Comparative Evaluation of Methods
Efficiency and Yield
Environmental and Economic Factors
Microbial methods align with green chemistry principles by avoiding toxic reagents, whereas chemical processes generate metal waste (e.g., Zn residues). However, biocatalysis demands specialized equipment for microbial cultivation, increasing capital costs.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often include controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in the formation of new functionalized derivatives .
Scientific Research Applications
Organic Synthesis
rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol serves as a crucial building block in organic synthesis. Its unique structure allows for the construction of complex molecules through various chemical reactions:
- Oxidation : Can be oxidized to yield ketones or aldehydes.
- Reduction : Reduction reactions can produce different amine derivatives.
- Substitution Reactions : Nucleophilic substitution can introduce functional groups into the molecule.
Research has indicated potential biological activities associated with this compound:
- Pharmacological Potential : Investigated for its interactions with biological targets, potentially acting as an agonist or antagonist at certain receptors.
- Therapeutic Properties : Explored as a precursor in drug development due to its structural properties that may influence biological pathways.
Industrial Applications
In industrial settings, this compound is utilized for:
- Production of Fine Chemicals : Acts as an intermediate in the synthesis of various fine chemicals.
- Chemical Manufacturing : Its unique properties make it valuable in developing new materials and compounds.
Case Studies
Another research article examined the compound's role as a precursor in synthesizing novel pharmacologically active compounds. The study demonstrated how modifications to the bicyclic structure could lead to derivatives with enhanced biological activity (source ).
Mechanism of Action
The mechanism of action of rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers
- 6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol : Produced alongside the target compound during baker’s yeast-mediated reduction. The exo configuration results in distinct hydrogen-bonding interactions and polarity compared to the endo isomer .
- 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol : Exhibits reversed stereochemistry at C1 and C5, altering its reactivity in oxidation reactions. For example, baker’s yeast oxidizes this isomer to (1S,5R)-bicyclo[3.2.0]hept-2-en-6-one under modified conditions .
Structural Analogs
- rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride : Replaces a carbon with nitrogen (3-aza substitution), forming a secondary amine. This modification increases polarity and introduces a hydrochloride salt, enhancing water solubility. Molecular weight: 150.62 g/mol; purity: 95% .
- rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol : A positional isomer with nitrogen at the 2-position. The (1R,5R,6R) configuration reduces steric strain compared to the (1R,5R,6S) target compound. LogP: -0.96, indicating higher hydrophilicity .
Ring-System Variants
- Bicyclo[4.1.0]heptan-6-ol derivatives : Larger [4.1.0] systems (e.g., rac-(1r,6r)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride) exhibit reduced ring strain and altered thermal stability. These compounds are less reactive in Diels-Alder reactions due to decreased angular strain .
- Bicyclo[2.2.1]heptan-2-ol derivatives: The norbornane-like [2.2.1] system (e.g., rel-(1R,2R,4S)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol) has higher rigidity, leading to distinct NMR spectra (e.g., upfield-shifted protons) .
Key Research Findings
Biocatalytic Selectivity: Cyclohexanone monooxygenase (CHMO) oxidizes rac-(cis)-bicyclo[3.2.0]hept-2-en-6-one enantioselectively, producing regiodivergent lactones. The (1R,5S) enantiomer forms a “normal” lactone, while (1S,5R) yields an “abnormal” product .
Thermal Properties : Substituted bicyclo[3.2.0]heptan-6-ol derivatives (e.g., trimethyl variants) show melting points ranging from 46°C to liquids at room temperature, depending on substituent bulk .
Commercial Availability : The target compound and its analogs (e.g., 3-aza derivatives) are supplied globally by firms like CymitQuimica, Fluorochem, and Wuxi Tianai Biomedical, with prices varying by purity (typically 95%) and scale .
Biological Activity
rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol is a bicyclic compound with a unique structure that has garnered attention in the fields of organic chemistry and medicinal research. Its biological activity is of particular interest due to its potential applications in drug development and therapeutic interventions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHO, with a molecular weight of 112 Da. The compound features a bicyclic structure with a hydroxyl group at the 6-position, which contributes to its unique chemical and biological properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may modulate enzyme activity or bind to various receptors, potentially influencing signaling pathways involved in pain modulation and inflammation .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Analgesic Effects : Studies have shown that this compound may have analgesic properties, making it a candidate for pain management therapies.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound inhibited specific enzymes involved in pain signaling pathways.
- Animal Models : Animal studies indicated that administration of the compound resulted in significant reductions in pain responses compared to control groups.
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited superior efficacy in modulating inflammatory responses .
Data Table: Summary of Biological Activities
Potential Therapeutic Applications
Given its biological activity, this compound shows promise for various therapeutic applications:
- Pain Management : Its analgesic properties could lead to new treatments for chronic pain conditions.
- Anti-inflammatory Drugs : The compound may serve as a basis for developing new anti-inflammatory medications.
Q & A
Q. What are the key challenges in synthesizing rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol with high stereochemical purity?
Stereochemical control is critical due to the compound’s four contiguous stereocenters and strained bicyclic framework. A common approach involves multi-step synthesis with chiral catalysts or auxiliaries. For example, describes a method using [2.2.1]-bicyclic intermediates, where the hydroxyl group at position 6 is introduced via stereoselective oxidation or reduction. However, competing pathways (e.g., epimerization at C6) require careful optimization of reaction conditions (temperature, solvent polarity) to minimize racemization .
Q. How can researchers validate the stereochemical configuration of this compound experimentally?
X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, a combination of NMR (e.g., H-H coupling constants to confirm ring puckering) and chiral HPLC (to resolve enantiomers) is recommended. highlights comparative studies with structurally similar bicyclic alcohols, where NMR shifts at C6 correlate with stereochemistry .
Q. What analytical techniques are most effective for characterizing impurities in synthetic batches?
High-resolution mass spectrometry (HRMS) and GC-MS are essential for identifying low-abundance impurities. For example, notes that side products often arise from incomplete ring closure or oxidation of the hydroxyl group. LC-MS with ion mobility separation can distinguish diastereomers with similar retention times .
Advanced Research Questions
Q. How can computational modeling guide the design of enantioselective syntheses for this compound?
Density functional theory (DFT) calculations predict transition-state energies for stereodetermining steps (e.g., cyclization or hydroxylation). For instance, ’s work on similar bicyclic amines used molecular docking to optimize catalyst-substrate interactions, achieving >90% enantiomeric excess (ee) . Researchers should compare calculated vs. experimental optical rotations to validate models.
Q. What mechanistic insights explain contradictory biological activity data across studies?
Discrepancies in receptor-binding assays (e.g., ’s serotonin receptor studies) may arise from:
- Solvent effects : Polar aprotic solvents stabilize hydrogen bonding at the hydroxyl group, altering binding kinetics.
- Conformational flexibility : The bicyclo[3.2.0] system can adopt multiple puckered states, as shown in ’s comparative analysis of bicyclo[4.1.0] analogs .
Standardized assay conditions (pH, temperature) and conformational analysis via MD simulations are advised.
Q. How can researchers resolve conflicting stability data for this compound under varying storage conditions?
’s stability studies on related bicyclic alcohols suggest:
Methodological Recommendations
- Synthetic Optimization : Use fractional crystallization () or enzymatic resolution () to enhance stereopurity .
- Data Interpretation : Cross-reference NMR data with X-ray structures () to avoid misassignment of stereocenters .
- Biological Assays : Employ surface plasmon resonance (SPR) to quantify receptor-binding kinetics, addressing solubility issues noted in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
